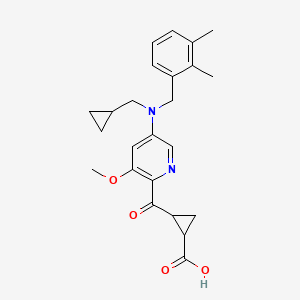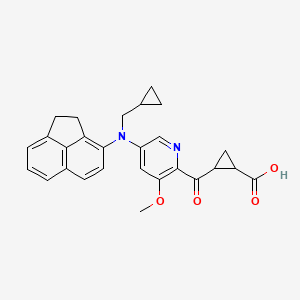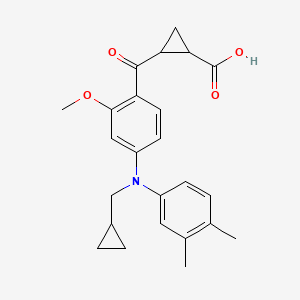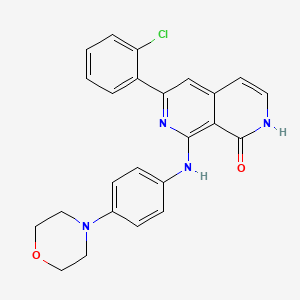![molecular formula C15H11N3O B10836659 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide](/img/structure/B10836659.png)
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « US8481586, 5 » est une molécule synthétique connue pour ses effets inhibiteurs sur la protéine kinase sérine/thréonine pim-3.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de « US8481586, 5 » implique la formation de la structure de base pyrrolo[2,3-a]carbazole. Cela est généralement obtenu par une série de réactions de cyclisation à partir de précurseurs aromatiques appropriés. Les conditions de réaction incluent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter le processus de cyclisation .
Méthodes de production industrielle : Dans un contexte industriel, la production de « US8481586, 5 » impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures strictes de contrôle de la qualité pour répondre aux normes réglementaires. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la reproductibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : « US8481586, 5 » subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le noyau pyrrolo[2,3-a]carbazole, améliorant potentiellement son activité biologique.
Réduction : Cette réaction peut être utilisée pour modifier l'état d'oxydation du composé, affectant sa réactivité et sa stabilité.
Réactifs et conditions communs :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome en milieu acide.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium en conditions anhydres.
Substitution : Les réactifs courants comprennent les agents halogénants tels que le brome ou le chlore, souvent en présence d'un catalyseur.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que la substitution peut introduire des atomes d'halogène ou d'autres groupes fonctionnels sur les cycles aromatiques .
4. Applications de la recherche scientifique
« US8481586, 5 » a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il sert d'outil précieux pour étudier la réactivité et les propriétés des dérivés du pyrrolo[2,3-a]carbazole.
Biologie : Il est utilisé pour étudier le rôle de la protéine kinase sérine/thréonine pim-3 dans les processus cellulaires et les mécanismes de la maladie.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des cancers, en particulier ceux qui impliquent une surexpression de la kinase pim-3.
Industrie : Il peut être utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans la découverte de médicaments
5. Mécanisme d'action
Le mécanisme d'action de « US8481586, 5 » implique l'inhibition de la protéine kinase sérine/thréonine pim-3. Cette kinase joue un rôle crucial dans la survie, la prolifération et l'apoptose des cellules. En inhibant pim-3, « US8481586, 5 » peut induire l'apoptose dans les cellules cancéreuses, réduisant ainsi la croissance tumorale. Les cibles moléculaires et les voies impliquées comprennent la phosphorylation des substrats en aval qui régulent la progression du cycle cellulaire et l'apoptose .
Composés similaires :
- CHEMBL575739
- SCHEMBL844464
- BDBM50299250
- 7-(2,4-Difluorophényl)-1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldéhyde
Comparaison : « US8481586, 5 » est unique dans son activité inhibitrice spécifique contre la kinase pim-3, ce qui le distingue des autres dérivés du pyrrolo[2,3-a]carbazole. Bien que des composés similaires puissent également inhiber les kinases, « US8481586, 5 » a montré une sélectivité et une puissance plus élevées dans le ciblage de pim-3, ce qui en fait un candidat prometteur pour le développement thérapeutique .
Applications De Recherche Scientifique
“US8481586, 5” has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the reactivity and properties of pyrrolo[2,3-a]carbazole derivatives.
Biology: It is used to investigate the role of serine/threonine-protein kinase pim-3 in cellular processes and disease mechanisms.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that involve overexpression of pim-3 kinase.
Industry: It can be used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
The mechanism of action of “US8481586, 5” involves the inhibition of serine/threonine-protein kinase pim-3. This kinase plays a crucial role in cell survival, proliferation, and apoptosis. By inhibiting pim-3, “US8481586, 5” can induce apoptosis in cancer cells, thereby reducing tumor growth. The molecular targets and pathways involved include the phosphorylation of downstream substrates that regulate cell cycle progression and apoptosis .
Comparaison Avec Des Composés Similaires
- CHEMBL575739
- SCHEMBL844464
- BDBM50299250
- 7-(2,4-Difluorophenyl)-1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
Comparison: “US8481586, 5” is unique in its specific inhibitory activity against pim-3 kinase, which distinguishes it from other pyrrolo[2,3-a]carbazole derivatives. While similar compounds may also inhibit kinases, “US8481586, 5” has shown higher selectivity and potency in targeting pim-3, making it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C15H11N3O |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
1,10-dihydropyrrolo[2,3-a]carbazole-3-carboxamide |
InChI |
InChI=1S/C15H11N3O/c16-15(19)11-7-17-13-10(11)6-5-9-8-3-1-2-4-12(8)18-14(9)13/h1-7,17-18H,(H2,16,19) |
Clé InChI |
MXZKCOUOYWSEKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836583.png)
![9,10-dimethoxy-2-oxo-6-propan-2-yl-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836587.png)
![2-[[5-(2,3-Difluorophenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836596.png)
![10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836599.png)
![1-Benzyl-3-hydroxy-4-[(1-phenylethylamino)methyl]pyridin-2-one](/img/structure/B10836601.png)
![[(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10836604.png)
![3-[6-[(2-chloro-6-ethylphenyl)methylsulfanyl]-7-fluorospiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]propanoic acid](/img/structure/B10836622.png)





![1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one](/img/structure/B10836652.png)

